
Ácido 4-yodofenilacético
Descripción general
Descripción
4-Iodophenylacetic acid (4-IPA) is an organic compound with the molecular formula C8H7IO2. It is an important intermediate in the synthesis of various drugs, such as ibuprofen, and has been used in a variety of scientific research applications. This compound is a derivative of phenylacetic acid, which is formed by the reaction of iodine with phenylacetic acid. 4-IPA has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El ácido 4-yodofenilacético se utiliza como una materia prima importante y un intermedio en la síntesis orgánica . Desempeña un papel crucial en la formación de diversos compuestos orgánicos, contribuyendo a la diversidad y complejidad de la química orgánica.
Productos farmacéuticos
En la industria farmacéutica, el ácido 4-yodofenilacético se utiliza como un intermedio clave . Puede estar involucrado en la síntesis de diversos medicamentos, contribuyendo al desarrollo de nuevos fármacos y tratamientos.
Agroquímicos
El ácido 4-yodofenilacético también encuentra aplicación en la producción de agroquímicos . Se puede utilizar en la síntesis de pesticidas, herbicidas y otros productos químicos agrícolas, ayudando a mejorar el rendimiento y la calidad de los cultivos.
Colorantes
El compuesto se utiliza en la industria de los colorantes . Puede estar involucrado en la producción de diversos colorantes, contribuyendo a la coloración de textiles, papel, cuero y otros materiales.
Reacción de acoplamiento de Suzuki
El ácido 4-yodofenilacético se utiliza en la reacción de acoplamiento de Suzuki . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza ampliamente en química orgánica para la síntesis de diversos compuestos orgánicos.
Trazado radiactivo
Hay investigaciones que indican el uso potencial del ácido 4-yodofenilacético en el trazado radiactivo . Cuando se etiqueta con I-131, podría utilizarse para estudios de biodistribución y farmacocinética.
Mecanismo De Acción
Target of Action
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff
Mode of Action
It is known to be used in suzuki coupling reactions, which are a type of palladium-catalyzed cross coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Pharmacokinetics
A study on a radiolabeled equivalent, 131I-4-Iodophenylacetic acid, showed fast excretion from all organs via the kidney into the urine . .
Safety and Hazards
4-Iodophenylacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Relevant Papers A paper titled “Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates” discusses the synthesis and characterization of a new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives . The complexes were assessed on a panel of cell lines, and the results confirmed their superior biological activity .
Propiedades
IUPAC Name |
2-(4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSHTWVDFAUNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170864 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-06-7 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1798-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-iodophenylacetic acid and its potential in cancer treatment?
A: While the precise mechanism of action of 4-iodophenylacetic acid remains under investigation, its parent compound, phenylacetate, has demonstrated anti-proliferative and anti-differentiating effects in various cancer cell lines [, ]. This suggests that 4-iodophenylacetic acid might function similarly, interfering with cancer cell growth and division.
Q2: How effective is radiolabeled 4-iodophenylacetic acid in targeting tumors in vivo?
A: In a study using a mouse model of esophageal cancer, 4-[131I]-iodophenylacetic acid demonstrated a tumor uptake of 4 + 0.4 % ID/g with a tumor-to-background ratio of 2, five hours post-injection []. While these results suggest potential for tumor targeting, further research is necessary to assess uptake at later time points and determine optimal treatment windows.
Q3: Has 4-iodophenylacetic acid been incorporated into other promising anticancer compounds?
A: Yes, 4-iodophenylacetic acid has been successfully incorporated as a ligand in platinum(IV) complexes, resulting in novel cytotoxic agents []. Notably, complexes containing 4-iodophenylacetic acid exhibited potent anticancer activity against a panel of cancer cell lines, highlighting its potential as a building block for developing more effective chemotherapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


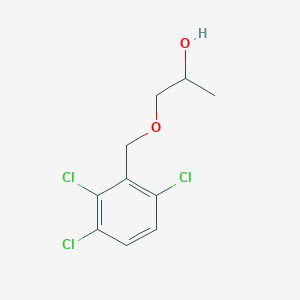
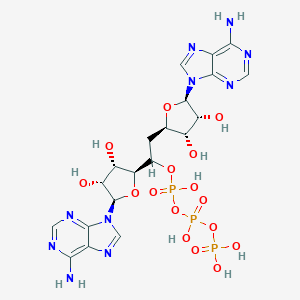



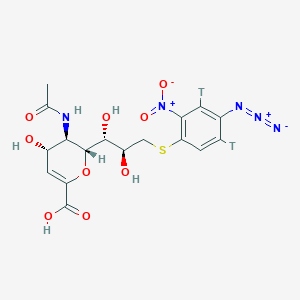
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
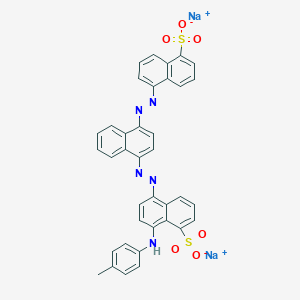



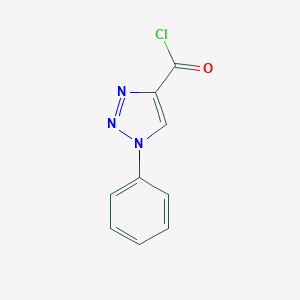
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)

